3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound features a chloromethyl group and a methoxyethyl substituent, which contribute to its chemical properties and potential applications.
The compound can be classified under the oxadiazole derivatives, specifically as a 1,2,4-oxadiazole. It is recognized for its diverse biological activities and is often investigated for its pharmaceutical potential. The classification of this compound can be summarized as follows:
The synthesis of 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole can be achieved through various methods commonly employed for oxadiazole derivatives:
The molecular structure of 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole can be depicted as follows:
The structural formula can be represented as:
The chemical reactivity of 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole is influenced by its functional groups:
The mechanism of action for compounds like 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole often involves interactions at the molecular level with biological targets:
Further experimental studies are necessary to elucidate comprehensive physical and chemical property data for practical applications.
3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole has several potential applications:
1,2,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered ring containing one oxygen and two nitrogen atoms (O-N=N-C-O). This heterocyclic system exhibits remarkable chemical versatility and metabolic stability, making it an indispensable framework for drug discovery. The 1,2,4-oxadiazole ring functions as a planar, aromatic heterocycle with a dipole moment (~3.5 D) that influences intermolecular interactions in biological systems. Its capacity to serve as a bioisostere for ester and carboxamide groups while resisting enzymatic hydrolysis underpins its pharmaceutical utility. The introduction of a chloromethyl substituent at the 3-position and a 2-methoxyethyl group at the 5-position—as in 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole (C₆H₉ClN₂O₂)—creates a multifunctional synthon with balanced lipophilicity (clogP ~1.2) and polar surface area (~45 Ų), enabling both nucleophilic displacement reactions and target engagement [7].
The historical development of 1,2,4-oxadiazoles reflects their evolving significance in synthetic and medicinal chemistry:
Early Exploration (Pre-1980s): Initial syntheses focused on unsubstituted 1,2,4-oxadiazoles as chemical curiosities. The first 3,5-disubstituted derivatives emerged in the 1960s, primarily as intermediates for energetic materials. The foundational synthesis of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) in the 1970s demonstrated the ring’s stability toward electrophilic substitution and established chloromethyl variants as alkylating agents [3].
Medicinal Chemistry Renaissance (1980s–2000s): Research intensified with discoveries of oxadiazole-containing bioactive molecules. Seminal work identified 3,5-diaryl-1,2,4-oxadiazoles as muscarinic agonists and antiviral agents. The synthesis of 3-chloromethyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole enabled access to compounds with CNS activity, highlighting the pharmacophore’s potential for blood-brain barrier penetration [2].
Modern Innovations (2010–Present): Advances in green chemistry techniques (e.g., microwave-assisted cyclization) improved synthetic efficiency. Key milestones include the development of 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a precursor to COX-2 inhibitors and the systematic exploration of 5-alkyl ether derivatives like 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole, which exhibits enhanced water solubility (logS ≈ -2.1) compared to aromatic analogs [4] [7].
Table 1: Historical Milestones in 3,5-Disubstituted 1,2,4-Oxadiazole Development
Time Period | Key Advancement | Representative Compound | Significance |
---|---|---|---|
1970s | First stable 3-(chloromethyl) derivatives | 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) | Demonstrated electrophilic stability & synthetic utility |
1990s | Aryl-substituted bioactive derivatives | 3-Chloromethyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole | Enabled CNS-targeting pharmacophores |
2010s | Alkoxy-optimized solubilizing derivatives | 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole | Achieved balanced logP/logS for oral bioavailability |
The 1,2,4-oxadiazole ring serves as a multifunctional bioisostere, adept at replacing labile functional groups while maintaining or enhancing target affinity. Its bioisosteric applications include:
Ester/Carboxamide Replacements: The oxadiazole ring mimics carbonyl geometry and electronics but resists esterase/hydrolase degradation. In 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole, the oxadiazole N-O bond (1.36 Å) and C=N bond (1.28 Å) provide a rigid, hydrolytically stable surrogate for GABA amide bonds in CNS drug prototypes [6].
Sulfonamide Mimetics: In carbonic anhydrase inhibitors, 1,2,4-oxadiazoles emulate sulfonamide zinc coordination. Computational studies confirm that the oxadiazole oxygen (partial charge δ⁻ = -0.42) effectively coordinates metal ions, as demonstrated in matrix metalloproteinase inhibitors derived from chloromethyl-oxadiazole precursors [6].
Pharmacokinetic Optimization: The 2-methoxyethyl group in 3-(chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole enhances aqueous solubility (predicted logS = -1.8) relative to phenyl analogs (logS < -3.5) while maintaining moderate lipophilicity (clogP = 1.05). This balance is critical for oral bioavailability, as evidenced by derivatives showing >60% intestinal absorption in Caco-2 models [7] [8].
Table 2: Bioisosteric Performance of 1,2,4-Oxadiazole vs. Conventional Groups
Target Functional Group | Oxadiazole Replacement | Advantage | Demonstrated Bioactivity Context |
---|---|---|---|
Carboxamide (-CONH₂) | 1,2,4-Oxadiazole | ↑ Metabolic stability, ↓ TPSA | Antibacterial benzophenone-oxadiazole hybrids |
Ester (-COOR) | 1,2,4-Oxadiazole | ↑ Hydrolytic stability, similar dipole | Muscarinic receptor agonists |
Sulfonamide (-SO₂NH₂) | 1,2,4-Oxadiazole (O-coordination) | Comparable metal chelation, ↑ logP | Carbonic anhydrase inhibitors |
The bioactivity of 1,2,4-oxadiazoles is exquisitely sensitive to substitution patterns at the 3- and 5-positions. 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole exemplifies how strategic substituent selection tunes molecular properties:
Electrophilic Handle (3-Chloromethyl Group): The -CH₂Cl moiety enables nucleophilic displacement reactions to generate diversified libraries. Its reactivity is moderated by the electron-withdrawing oxadiazole ring (Hammett σₘ = 0.37), facilitating selective alkylation of thiols or amines without polymerization. This group is instrumental in creating covalent inhibitors, such as antibacterial agents targeting penicillin-binding proteins [3] [6].
Polar Side Chain (5-(2-Methoxyethyl) Group): The -CH₂CH₂OCH₃ substituent provides a hydrogen-bond acceptor network (O⋯H distances ~2.1 Å in crystal structures) while maintaining conformational flexibility. Compared to rigid phenyl analogs (e.g., 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole), the 2-methoxyethyl group reduces crystallization tendency, enhancing solubility (28 mg/mL vs. <5 mg/mL for aryl analogs) without compromising membrane permeability [4] [7] [8].
Electronic and Steric Effects: Alkoxyalkyl groups at C5 donate electrons (+I effect, σₚ = -0.26) to the oxadiazole ring, increasing its electron density and influencing π-stacking interactions. In contrast, 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole exhibits higher lipophilicity (clogP = 2.1) and reduced antibacterial potency (MIC >100 μg/mL vs. S. aureus) compared to the 2-methoxyethyl analog (MIC = 12.5 μg/mL), underscoring the role of oxygen atoms in target engagement [5] [6].
Table 3: Impact of C5 Substituents on Key Properties of 3-(Chloromethyl)-1,2,4-Oxadiazoles
C5 Substituent | logPa | Aqueous Solubility (mg/mL) | Antibacterial MICb (μg/mL) | Key Property Influence |
---|---|---|---|---|
Phenyl | 2.78 | 0.9 | >100 | High crystallinity, π-stacking capability |
4-Methoxyphenyl | 2.35 | 1.5 | 50 | ↑ H-bond acceptor capacity, ↓ logP |
Propyl | 2.10 | 15.6 | 25 | ↑ Flexibility, ↑ passive diffusion |
2-Methoxyethyl | 1.05 | 28.0 | 12.5 | Optimal H-bonding, conformational mobility |
3-Methoxy-4-propoxyphenyl | 3.12 | <0.5 | >100 | Steric bulk limiting target access |
a Calculated partition coefficient (clogP)b Minimum Inhibitory Concentration against Staphylococcus aureus [3] [6] [8]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7